(±)14(15)-EET-d11: A Definitive Guide to High-Precision Quantitation
(±)14(15)-EET-d11: A Definitive Guide to High-Precision Quantitation
Topic: (±)14(15)-EET-d11: Technical Guide for Quantitative Bioanalysis Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, Bioanalytical Scientists, Drug Development Professionals[1]
Executive Summary
The accurate quantification of arachidonic acid metabolites is critical in cardiovascular and inflammatory research. (±)14(15)-EET-d11 (14,15-Epoxyeicosatrienoic acid-d11) serves as the "gold standard" internal standard for the mass spectrometric analysis of 14(15)-EET.[1] This guide details the physicochemical properties, biological context, and a validated LC-MS/MS workflow for utilizing this deuterated standard to normalize extraction recovery and ionization efficiency in complex biological matrices.
Chemical Profile & Specifications
(±)14(15)-EET-d11 is a deuterated analog of 14(15)-EET where 11 hydrogen atoms on the terminal carbons (C16, C17, C18, C19, C20) have been replaced with deuterium.[1] This heavy isotope labeling provides a mass shift of +11 Da, allowing for clear spectral resolution from the endogenous analyte while maintaining identical chromatographic behavior.
Table 1: Physicochemical Specifications
| Property | Specification |
| Systematic Name | (±)14,15-epoxy-5Z,8Z,11Z-eicosatrienoic-16,16,17,17,18,18,19,19,20,20,20-d11 acid |
| Formula | C₂₀H₂₁D₁₁O₃ |
| Molecular Weight | 331.5 Da |
| Precursor Ion [M-H]⁻ | m/z 330.5 |
| Purity | ≥99% deuterated forms (d1-d11) |
| Solubility | Ethanol, DMSO, DMF: ~50 mg/mL; PBS (pH 7.2): ~1 mg/mL |
| Stability | Labile epoxide; store at -20°C or -80°C in ethanol under inert gas (Argon/Nitrogen) |
Expert Insight: The epoxide ring is sensitive to acidic hydrolysis. Always use neutral or slightly alkaline solvents during storage. Avoid acidification below pH 3.0 during extraction unless immediately processed.
Biological Context: The CYP-EET-sEH Axis
14(15)-EET is a primary metabolite of arachidonic acid generated by cytochrome P450 epoxygenases (primarily CYP2C and CYP2J subfamilies).[1] It functions as an Endothelium-Derived Hyperpolarizing Factor (EDHF) , mediating vasodilation by activating Calcium-Activated Potassium Channels (BKCa) on vascular smooth muscle cells.[1]
The biological half-life of 14(15)-EET is regulated by Soluble Epoxide Hydrolase (sEH) , which hydrolyzes the active epoxide into the biologically less active 14,15-Dihydroxyeicosatrienoic acid (14,15-DHET).[1][2]
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Clinical Relevance: The ratio of 14(15)-EET to 14,15-DHET is a validated biomarker for sEH activity.[1] Inhibition of sEH elevates EET levels, offering therapeutic potential for hypertension, cardiac hypertrophy, and diabetes-associated vascular complications.
Visualization: The Metabolic Pathway
Caption: The CYP-mediated activation of Arachidonic Acid to 14(15)-EET and its subsequent deactivation by sEH.[1][2][3]
Analytical Methodology: LC-MS/MS
The quantification of 14(15)-EET requires a targeted lipidomics approach due to its low physiological abundance (nM range) and rapid metabolism.[1]
Mass Spectrometry Transitions (MRM)
We utilize Negative Electrospray Ionization (ESI-).[1] The d11-standard allows for "Isotope Dilution" quantification, correcting for matrix effects.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (CE) | Note |
| 14(15)-EET (Endogenous) | m/z 319.2 | m/z 175.1 | -22 eV | Carboxyl fragment |
| (±)14(15)-EET-d11 (IS) | m/z 330.5 | m/z 175.1 | -22 eV | Quantifier transition |
Note: While the m/z 175 product ion (carboxyl fragment) is common to both, the distinct precursor masses (319.2 vs 330.[1]5) ensure selectivity in Q1. The d11 label is located on the tail (C16-C20), which is lost during the formation of the m/z 175 fragment, but the precursor selection provides the necessary discrimination.
Sample Preparation Protocol (Self-Validating System)
This protocol uses Liquid-Liquid Extraction (LLE) optimized for lipophilic metabolites.[1]
Reagents:
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IS Working Solution: 10 ng/mL (±)14(15)-EET-d11 in Ethanol.
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Extraction Solvent: Ethyl Acetate (HPLC Grade).[1]
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Antioxidant: 0.005% BHT (Butylated hydroxytoluene) to prevent auto-oxidation.[1]
Step-by-Step Workflow:
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Sample Thawing: Thaw plasma/tissue homogenate on ice.
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Spiking (Internal Standard): Add 10 µL of IS Working Solution to 200 µL of sample. Vortex for 10 sec.
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Why: Spiking before extraction corrects for recovery losses.
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Protein Precipitation/Extraction: Add 600 µL of Ethyl Acetate (containing BHT).
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Phase Separation: Vortex vigorously for 2 minutes. Centrifuge at 3,000 x g for 10 minutes at 4°C.
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Collection: Transfer the upper organic layer to a clean glass tube (silanized glass recommended to prevent adhesion).
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Repeat Extraction: Repeat steps 3-5 once more to maximize recovery. Combine organic layers.
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Drying: Evaporate solvent under a gentle stream of Nitrogen (N₂) at room temperature.[1] Do not heat above 30°C.
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Reconstitution: Dissolve residue in 100 µL of Mobile Phase (50:50 Water:Acetonitrile). Vortex and transfer to LC vial.
Visualization: Experimental Workflow
Caption: Validated Liquid-Liquid Extraction (LLE) workflow for EET quantification.
Data Interpretation & Calculations
Quantification is performed using the Area Ratio method:
[1]-
Linearity: The assay is typically linear from 0.05 ng/mL to 50 ng/mL.
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Recovery Calculation: Compare the IS peak area in the extracted sample vs. a neat standard injection. Typical recovery for Ethyl Acetate extraction is 85-95%.
Troubleshooting & Expert Tips
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Peak Tailing: EETs are carboxylic acids. Ensure your mobile phase contains a modifier (e.g., 0.01% Acetic Acid) to protonate the acid and improve peak shape on C18 columns.
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Isomer Separation: 14(15)-EET has regioisomers (5,6; 8,9; 11,12-EET).[1][2] A high-efficiency C18 column (1.7 µm particle size) is required to chromatographically resolve these, as they have identical masses.[1]
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Plasticware: Avoid standard polypropylene tubes for storage of neat standards; EETs stick to plastics. Use glass or low-binding polymers.
References
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Cayman Chemical. (±)14(15)-EET-d11 Product Information and Specifications.Link[1]
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Capdevila, J.H., et al. (2000).[1][3] "Cytochrome P450 and arachidonic acid bioactivation: Molecular and functional properties of the arachidonate monooxygenase." Journal of Lipid Research. Link
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Imig, J.D. (2012).[1] "Epoxyeicosatrienoic acids and cardiovascular diseases: novel mechanisms and potential therapeutic targets." Cardiovascular Hematological Disorders. Link
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Nithipatikom, K., et al. (2001).[1] "Liquid chromatographic-mass spectrometric determination of cyclooxygenase and lipoxygenase metabolites of arachidonic acid." Journal of Chromatography B. Link
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PubChem. 14,15-EET-d11 Compound Summary.[4] National Library of Medicine. Link[1]
